molecular formula C7H14ClNO B6184102 rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo CAS No. 2624109-15-3

rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo

Cat. No.: B6184102
CAS No.: 2624109-15-3
M. Wt: 163.6
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Description

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[221]heptane hydrochloride, exo is an organic compound that belongs to the family of azabicyclo compounds It features a bicyclic structure with a methoxy group and an azabicyclo framework The term "rac" signifies that it is a racemic mixture, which means it contains equal amounts of left- and right-handed enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo typically involves multiple steps, starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the azabicyclo framework: : This step often involves a Diels-Alder reaction where a diene reacts with a dienophile to form the bicyclic structure.

  • Introduction of the methoxy group: : The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the bicyclic structure.

  • Resolution of enantiomers: : The racemic mixture is formed through the synthesis, and it can be separated into individual enantiomers using chiral chromatography or other resolution techniques.

  • Formation of the hydrochloride salt: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, making it more stable and easier to handle.

Industrial Production Methods

The industrial production of this compound can be scaled up from the laboratory methods, with modifications to optimize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Strict control of reaction conditions, such as temperature, pressure, and reactant concentration, is essential to ensure consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form corresponding aldehyde or acid derivatives.

  • Reduction: : The bicyclic structure can be reduced under specific conditions to open the ring and form a linear or partially reduced structure.

  • Substitution: : The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

  • Substitution: : Sodium methoxide (NaOMe) in methanol or other suitable solvents.

Major Products Formed

  • Oxidation: : Corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: : Partially reduced or open-chain structures.

  • Substitution: : Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo is used as a building block in organic synthesis. Its unique structure makes it valuable for constructing complex molecules and studying stereochemistry.

Biology

In biological research, this compound serves as a ligand for studying receptor interactions and enzyme activities. Its racemic nature allows researchers to investigate enantiomer-specific effects.

Medicine

The compound is explored for its potential therapeutic applications. It can act as a prototype for developing drugs targeting specific receptors or pathways in the central nervous system.

Industry

In the industrial sector, this compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo involves its interaction with specific molecular targets, such as receptors or enzymes. It can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The pathways involved often include signal transduction cascades that result in changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane hydrochloride: : Similar bicyclic structure with a hydroxy group instead of a methoxy group.

  • (1R,4R,5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane hydrochloride: : Ethoxy group instead of methoxy group.

  • (1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride: : Fluoro group instead of methoxy group.

Uniqueness

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo stands out due to its specific substitution pattern and the resulting physicochemical properties. The methoxy group provides unique electronic and steric effects, influencing the compound's reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

And there you have it—an in-depth exploration of this compound. What do you think about it?

Properties

CAS No.

2624109-15-3

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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